4,4'-Diamino-2,2'-stilbenedisulfonic acid

Catalog No.
S623219
CAS No.
81-11-8
M.F
C14H14N2O6S2
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Diamino-2,2'-stilbenedisulfonic acid

CAS Number

81-11-8

Product Name

4,4'-Diamino-2,2'-stilbenedisulfonic acid

IUPAC Name

5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid

Molecular Formula

C14H14N2O6S2

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/b2-1+

InChI Key

REJHVSOVQBJEBF-OWOJBTEDSA-N

SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O

solubility

less than 1 mg/mL at 73° F (NTP, 1992)
VERY SLIGHTLY SOL IN WATER
SOL IN ALCOHOL & ETHER

Synonyms

2,2’-(1,2-Ethenediyl)bis[5-amino-benzenesulfonic Acid; 4,4’-Diamino-2,2’-stilbenedisulfonic Acid; 2,2’-Disulfo-4,4’-stilbenediamine; Diaminostilbenedisulfonic Acid; DASDA, Amsonic Acid;

Canonical SMILES

C1=CC(=C(C=C1[NH3+])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[NH3+])S(=O)(=O)[O-]

Isomeric SMILES

C1=CC(=C(C=C1[NH3+])S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)[NH3+])S(=O)(=O)[O-]

The exact mass of the compound 4,4'-Diamino-2,2'-stilbenedisulfonic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)very slightly sol in watersol in alcohol & ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Diamino-2,2'-stilbenedisulfonic acid (CAS 81-11-8), commonly known as DSD acid, is a highly functionalized aromatic diamine featuring a conjugated diphenyl ethylene core and dual sulfonic acid groups. As a foundational intermediate in the chemical industry, it exhibits strong absorption in the 340–370 nm ultraviolet range and emits visible blue fluorescence. This photophysical property, combined with its high substantivity to cellulosic fibers, makes it the primary precursor for over 75% of global fluorescent whitening agents (FWAs) and a critical building block for direct azo dyes. Industrial procurement focuses heavily on its synthesis route (catalytic vs. iron reduction), moisture content, and salt form, as these parameters dictate downstream reactivity and final product optical performance .

Substituting DSD acid with generic aromatic diamines or its precursor, 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA), is technically impossible in optical brightener workflows. Non-stilbene diamines lack the extended conjugated double-bond system required for the critical UV-to-blue fluorescence shift, rendering them useless for whitening applications. Furthermore, while DNSDA shares the stilbene core, its nitro groups cannot undergo the nucleophilic condensation with cyanuric chloride or diazotization required to build triazinyl-aminostilbene derivatives. Even substituting high-purity catalytically hydrogenated DSD acid with crude iron-reduced DSD acid fails in premium applications, as residual red azo intermediates and benzyl impurities in the crude grade severely degrade the whiteness index of the final formulated brightener [1].

Purity-Linked Optical Performance: Catalytic vs. Iron-Reduction Grades

The synthesis route of DSD acid directly impacts its suitability for premium optical brighteners. Catalytically hydrogenated DSD acid achieves a chroma index of <0.2 and limits benzyl impurities to <0.3%, whereas traditional iron-powder reduction leaves residual red azo compounds that exceed FWA color standards. Furthermore, the catalytic grade generates process wastewater with a Chemical Oxygen Demand (COD) of <100 mg/L, compared to 1000 mg/L for the iron process [1].

Evidence DimensionProduct Chroma and Wastewater COD
Target Compound DataCatalytic DSD Acid (Chroma <0.2, COD <100 mg/L)
Comparator Or BaselineIron-reduced DSD Acid (High red azo residuals, COD 1000 mg/L)
Quantified Difference>90% reduction in wastewater COD and elimination of FWA-degrading color impurities.
ConditionsIndustrial synthesis and formulation of stilbene-based optical brighteners.

Buyers must specify catalytically produced DSD acid to ensure the final optical brightener meets strict whiteness standards without off-color tinting.

Processability: Moisture Control and Thermal Sensitivity

DSD acid is highly hygroscopic due to its hydrophilic sulfonic acid groups, requiring strict moisture control to prevent the hydrolysis of sensitive downstream reagents like cyanuric chloride. Procurement specifications demand a residual moisture content of <0.5%. Because the free acid decomposes at temperatures exceeding 100°C, it must be dried under mild conditions (e.g., spin flash drying below 80°C) rather than standard high-heat industrial drying [1].

Evidence DimensionResidual Moisture and Drying Temperature
Target Compound DataFlash-dried DSD Acid (<0.5% moisture, dried <80°C)
Comparator Or BaselineStandard aromatic intermediates (often tolerate >120°C drying)
Quantified DifferenceStrict requirement for <0.5% moisture while maintaining processing temperatures strictly below 80°C to prevent thermal decomposition.
ConditionsPreparation for anhydrous or moisture-sensitive condensation reactions.

Procuring properly dried DSD acid (<0.5% moisture) is critical to maximizing yield during the initial cyanuric chloride condensation step of FWA manufacturing.

Formulation Compatibility: Disodium Salt vs. Free Acid

The free acid form of DSD acid exhibits very limited aqueous solubility, forming a suspension with a pH of approximately 4.3 at 30 g/L. In contrast, the disodium salt is highly water-soluble. Using the pre-neutralized disodium salt allows direct entry into the cyanuric chloride condensation reaction (which requires a strict pH of 4.5–5.5 at 5–15°C) without the need for an initial alkali neutralization step, thereby streamlining the process and reducing reagent consumption[REFS-1, REFS-2].

Evidence DimensionAqueous Solubility and Process Integration
Target Compound DataDSD Acid Disodium Salt (Highly soluble, direct reaction ready)
Comparator Or BaselineDSD Free Acid (Insoluble suspension at 30 g/L, requires alkali)
Quantified DifferenceElimination of the preliminary neutralization step and associated alkali consumption during triazinyl-aminostilbene synthesis.
ConditionsAqueous condensation with cyanuric chloride at pH 4.5–5.5 and 5–15°C.

Procuring the disodium salt form directly reduces cycle times and raw material costs in large-scale optical brightener production facilities.

Synthesis of Triazinyl-Aminostilbene Optical Brighteners (e.g., CBS-X)

Leveraging its highly reactive diamine groups and optimal moisture profile (<0.5%), DSD acid is the primary precursor for premium fluorescent whitening agents. It undergoes controlled bis-condensation with cyanuric chloride at 5–15°C and pH 4.5–5.5 to form the substantive di- or tetra-sulfonated derivatives used in high-end laundry detergents and paper manufacturing [1].

Production of Direct Azo Dyes

The diamine functionality of DSD acid allows for double diazotization (tetrazotization) and subsequent coupling with various aromatic amines or phenols. The high-purity catalytic grade ensures that the resulting direct dyes achieve vibrant, reproducible shades without interference from benzyl or red azo impurities [2].

UV-Reactive Polymeric Coatings and Sensors

Due to its strong UV absorption (340–370 nm) and blue fluorescence emission, DSD acid is incorporated into specialty polymers and acts as a fluorescent sensor for heavy metal ions. Procuring the highly soluble disodium salt facilitates seamless blending into aqueous coating formulations, providing enhanced brightness and UV-blocking properties [3].

Physical Description

4,4'-diamino-2,2'-stilbenedisulfonic acid appears as odorless yellowish microscopic needles or cream-colored powder. pH approximately 4.3 at 30 g/L water (suspension). (NTP, 1992)
DryPowde

Color/Form

YELLOW NEEDLES

XLogP3

0.3

LogP

-1.7 (LogP)

Melting Point

greater than 617 °F (NTP, 1992)

UNII

H68088WVJL

Related CAS

25394-13-2 (unspecified hydrochloride salt)
7336-20-1 (di-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 219 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 219 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 217 of 219 companies with hazard statement code(s):;
H302 (17.51%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (77.42%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

81-11-8
28096-93-7
25394-13-2

Wikipedia

(E)-4,4'-diamino-2,2'-stilbenedisulfonic acid

Methods of Manufacturing

CATALYTIC REDUCTION OF 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID
BENDER, SCHULTZ, BER 19, 3234 (1886); HE FIERZ-DAVID, L BLANGEY, GRUNDLEGENDE OPERATONEN DER FARBENCHEMIE (SPRINGER-VERLAG, VIENNA, 7TH ED, 1947) P 161; SPIEGLER, US PATENT 2,784,220 (1957 TO DUPONT).
BOILING SODIUM SALT OF PARA-NITROTOLUENE-ORTHO-SULFONATE IN WATER WITH CAUSTIC SODA & REDN WITH ZINC DUST.

General Manufacturing Information

All other basic organic chemical manufacturing
Synthetic dye and pigment manufacturing
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino-: ACTIVE

Dates

Last modified: 08-15-2023

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